N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C23H27N3O6. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features dipropoxyphenyl and methylphenoxy groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H27N3O5/c1-4-12-28-19-11-10-17(14-20(19)29-13-5-2)22-23(26-31-25-22)24-21(27)15-30-18-9-7-6-8-16(18)3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,26,27) |
InChI Key |
OOPYZZRJWLXSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3C)OCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The dipropoxyphenyl and methylphenoxy groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: This compound also contains an oxadiazole ring but differs in the substituents attached to the ring.
2-(4-tert-butylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide: Similar structure but with different phenyl substituents, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
